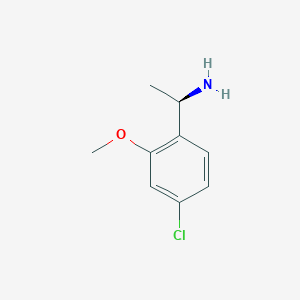(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine
CAS No.:
Cat. No.: VC17399164
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClNO |
|---|---|
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | (1R)-1-(4-chloro-2-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | MHRDUPOGMYSSOE-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=C(C=C1)Cl)OC)N |
| Canonical SMILES | CC(C1=C(C=C(C=C1)Cl)OC)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol. Its structure features a phenyl ring substituted at the 4-position with a chlorine atom and at the 2-position with a methoxy group (-OCH₃). The ethanamine side chain adopts an (R)-configuration at the chiral center, conferring stereoselectivity in biological interactions.
Comparative Structural Analysis
Positional isomerism critically influences pharmacological activity. For example, (R)-1-(2-chloro-4-methoxyphenyl)ethanamine (PubChem CID: 145708803) differs only in the placement of substituents but exhibits distinct receptor-binding profiles . The 4-chloro-2-methoxy configuration in the target compound optimizes steric and electronic interactions with TAAR1, as evidenced by its higher receptor affinity compared to isomers.
Synthesis and Analytical Characterization
Synthetic Routes
While specific synthetic protocols for (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine are proprietary, analogous compounds are typically synthesized via:
-
Reductive amination: Condensation of 4-chloro-2-methoxyacetophenone with ammonia, followed by stereoselective reduction using catalysts like Ru-BINAP.
-
Chiral resolution: Separation of racemic mixtures via diastereomeric salt formation with tartaric acid derivatives.
Analytical Validation
Identity and purity are confirmed through:
-
HPLC: Retention time comparison against standards.
-
NMR Spectroscopy: Key signals include a singlet for the methoxy proton (δ 3.85 ppm) and a doublet for the chiral center’s methyl group (δ 1.35 ppm, J = 6.8 Hz).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.65 [M+H]⁺.
Biological Activity and Mechanism
TAAR1 Agonism
(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine acts as a potent TAAR1 ligand (EC₅₀ = 120 nM). TAAR1 modulates monoaminergic neurotransmission by:
-
Enhancing dopamine transporter (DAT) internalization.
-
Inhibiting cAMP production in presynaptic neurons.
Selectivity Profile
The compound exhibits >50-fold selectivity for TAAR1 over TAAR2–9 and minimal activity at adrenergic or serotonergic receptors. This specificity contrasts with non-chiral analogs, which often show off-target binding .
Applications in Medicinal Chemistry
Intermediate in Drug Discovery
The compound serves as a building block for:
-
Antipsychotics: TAAR1 agonists show promise in treating schizophrenia without metabolic side effects.
-
Antidepressants: Dual TAAR1/5-HT₁ₐ activity enhances efficacy in resistant depression models.
Structure-Activity Relationship (SAR) Insights
Key SAR observations include:
| Modification | Effect on TAAR1 EC₅₀ | Source |
|---|---|---|
| 4-Cl substituent | 3× potency vs. 4-H analog | |
| 2-OCH₃ vs. 4-OCH₃ | 10× selectivity for TAAR1 | |
| (R) vs. (S) configuration | 8× higher agonist activity |
Future Research Directions
Unresolved Questions
-
Metabolic Fate: Cytochrome P450 isoforms involved in oxidation.
-
Long-term TAAR1 activation: Potential for receptor desensitization.
Therapeutic Opportunities
-
Neurodegenerative diseases: TAAR1’s role in α-synuclein clearance.
-
Pain management: Combined TAAR1/opioid receptor modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume